Advanced Physicochemical Profiling and Applications of[(Heptadecafluorooctyl)sulfanyl]benzene
Advanced Physicochemical Profiling and Applications of[(Heptadecafluorooctyl)sulfanyl]benzene
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rapidly evolving fields of advanced materials and solution-phase synthesis, the strategic integration of highly fluorinated molecules has revolutionized phase-separation techniques and surface engineering. [(Heptadecafluorooctyl)sulfanyl]benzene (CAS: 89883-19-2)—also known as phenyl perfluorooctyl sulfide—represents a premier building block in this domain. Characterized by a traditional aromatic benzene ring linked to a highly fluorinated heptadecafluorooctyl chain via a sulfanyl (thioether) bridge, this compound exhibits a unique amphiphilic-like dichotomy.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. Here, we will dissect the causality behind its physicochemical behavior, explore its critical role in Fluorous Biphase Systems (FBS), and provide self-validating experimental protocols for its synthesis and application in superhydrophobic coatings.
Molecular Architecture and Physicochemical Properties
The structural configuration of [(Heptadecafluorooctyl)sulfanyl]benzene combines the pi-electron density of an aromatic system with the extreme electron-withdrawing and sterically demanding nature of a perfluorooctyl tail [1]. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal stability and chemical inertness to the alkyl chain.
The presence of the thioether linkage is the molecule's functional linchpin. Unlike fully inert perfluorocarbons, the sulfur atom provides a site for controlled chemical reactivity (e.g., oxidation), allowing the molecule to act as a dynamic "fluorous tag" in complex synthetic workflows [4].
Quantitative Data Summary
To facilitate rapid reference for drug development and materials science professionals, the core physicochemical parameters are summarized below:
| Property | Value / Description |
| Chemical Name | [(Heptadecafluorooctyl)sulfanyl]benzene |
| CAS Registry Number | 89883-19-2 |
| Molecular Formula | C14H5F17S |
| Molecular Weight | 528.23 g/mol |
| InChI Key | UKCJRZQDXCSGDW-UHFFFAOYSA-N |
| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)Sc1ccccc1 |
| Physical State | Solid / Dense oil (temperature dependent) |
| Primary Utility | Fluorous tagging, Superhydrophobic/oleophobic surface engineering[1] |
| Hazard Classification | PFAS (Per- and polyfluoroalkyl substance); For Research Use Only[2] |
Chemical Reactivity and Phase Dynamics
The Causality of Fluorous Partitioning
The defining characteristic of [(Heptadecafluorooctyl)sulfanyl]benzene is its extreme hydrophobicity and lipophobicity. The dense electron cloud of the fluorine atoms minimizes intermolecular van der Waals forces. Consequently, this molecule preferentially partitions into fluorous solvents (e.g., perfluorohexane, FC-72) rather than standard organic or aqueous phases [4].
In drug discovery, this property is exploited via Fluorous Biphase Systems (FBS) . By attaching this fluorous sulfide tag to a small molecule or peptide, the tagged intermediate can be quantitatively extracted from a complex reaction mixture simply by washing with a fluorous solvent.
Fig 1: Fluorous Biphase System (FBS) workflow enabling rapid separation via phase partitioning.
Controlled Oxidation
While the perfluorinated tail is inert, the sulfanyl group can be selectively oxidized. Treatment with meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide converts the sulfide into a fluorous sulfoxide or sulfone. This oxidation state change alters the electronic pull on the benzene ring and modifies the tag's lability, which is highly useful for traceless tagging strategies in oligosaccharide and peptide synthesis [4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each step includes a mechanistic explanation (causality) and a built-in validation checkpoint to confirm success before proceeding.
Protocol 1: Synthesis of [(Heptadecafluorooctyl)sulfanyl]benzene via Radical-Nucleophilic Substitution
This protocol adapts the spontaneous perfluoroalkylation of thiols to generate the target fluorous sulfide [3].
Step 1: Thiolate Generation
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Procedure: Suspend 10 mmol of thiophenol in 15 mL of anhydrous dimethylformamide (DMF). Under a strict argon atmosphere, slowly add 11 mmol of sodium hydride (NaH, 60% dispersion in mineral oil, pre-washed with pentane).
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Causality: NaH acts as a strong base to deprotonate the thiophenol, generating a highly nucleophilic thiolate anion. The anhydrous DMF stabilizes this anion. Argon prevents the oxidative coupling of the thiolate into diphenyl disulfide.
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Self-Validation Checkpoint: The irreversible formation of hydrogen gas ( H2 ) drives the reaction. Validation is achieved visually: the complete cessation of effervescence confirms 100% deprotonation.
Step 2: Perfluoroalkylation
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Procedure: Dropwise, add 11.0 mmol of 1-iodoperfluorooctane ( C8F17I ). Stir the mixture at room temperature for 20 hours under nitrogen.
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Causality: The reaction proceeds via a radical-nucleophilic substitution ( SRN1 ) mechanism. The high nucleophilicity of the thiolate overcomes the electron-deficient nature of the perfluoroalkyl iodide, forging the C-S bond [3].
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Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via 19F -NMR. The disappearance of the characteristic −CF2I signal and the emergence of the product's distinct fluorine shifts validate the conversion.
Step 3: Fluorous Liquid-Liquid Extraction (F-LLE)
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Procedure: Quench the reaction with distilled water. Extract the mixture using a biphasic system of toluene (organic) and perfluorohexane (fluorous).
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Causality: The C8F17 tail forces the synthesized[(Heptadecafluorooctyl)sulfanyl]benzene to partition exclusively into the heavy fluorous phase, leaving unreacted thiophenol and DMF in the organic/aqueous layers.
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Self-Validation Checkpoint: Evaporate the separated fluorous phase. The recovery of a dense oil or white crystalline solid (m/z 528.2 via GC-MS) mathematically validates the purity and yield of the extraction.
Fig 2: Synthesis and controlled oxidation pathway of[(Heptadecafluorooctyl)sulfanyl]benzene.
Protocol 2: Formulation of Superhydrophobic Surface Coatings
Because of its unique structural configuration, this compound is highly valuable for creating coatings with exceptional repellency to water and oils [1].
Step 1: Polymer Matrix Integration
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Procedure: Dissolve 2% (w/v)[(Heptadecafluorooctyl)sulfanyl]benzene and 5% (w/v) Polyvinylidene fluoride (PVDF) binder in a fluorinated solvent (e.g., HFE-7100). Sonicate for 30 minutes.
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Causality: The benzene ring interacts with the PVDF matrix via hydrophobic interactions, anchoring the molecule. The sonication ensures homogenous dispersion without breaking the polymer chains.
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Self-Validation Checkpoint: The resulting solution must be optically clear. Turbidity indicates phase separation or moisture contamination, invalidating the batch.
Step 2: Substrate Application and Curing
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Procedure: Spin-coat the solution onto a clean glass substrate at 2000 RPM for 60 seconds. Cure in an oven at 80°C for 2 hours.
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Causality: Thermal curing drives off the volatile HFE-7100 solvent. Thermodynamically, the highly fluorinated C8F17 tails self-assemble and orient outward toward the air-solid interface to minimize surface free energy, creating a dense fluorinated shield.
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Self-Validation Checkpoint: Perform a Water Contact Angle (WCA) measurement using a goniometer. A WCA > 150° and a sliding angle < 10° self-validates the successful formation of a superhydrophobic surface in the Cassie-Baxter state.
Safety, Toxicology, and Handling
As a specialized per- and polyfluoroalkyl substance (PFAS), [(Heptadecafluorooctyl)sulfanyl]benzene is strictly labeled For Research Use Only [1]. Comprehensive hazard data regarding carcinogenicity and reproductive toxicity is currently insufficient for standard classification [2].
Due to the environmental persistence of the perfluorooctyl chain, researchers must handle this material in a controlled laboratory setting (fume hood) and dispose of all fluorous waste through certified high-temperature incineration protocols to prevent environmental bioaccumulation.
References
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Fluorinated Organic Compounds - Pharos Habitable Future. URL: [Link]
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Synthesis of sterically hindered fluorous aryl perfluoroalkyl sulfides Fluorine Notes. Antal Harsányi, Gitta Schlosser and József Rábai. URL:[Link]
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Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides National Institutes of Health (PMC). URL:[Link]
